molecular formula C10H19NO3 B1674238 (S)-1-Boc-3-hydroxypiperidine CAS No. 143900-44-1

(S)-1-Boc-3-hydroxypiperidine

Cat. No. B1674238
M. Wt: 201.26 g/mol
InChI Key: UIJXHKXIOCDSEB-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

(S)-1-Boc-3-hydroxypiperidine is a significant compound in synthetic chemistry, particularly in the pharmaceutical industry. It serves as a synthon for the synthesis of various pharmaceutical intermediates, including ibrutinib, an active pharmaceutical ingredient (API) in Imbruvica, used for lymphoma treatment. The compound's synthesis has been explored through various methods, including biocatalytic processes. For example, Wang Junming (2013) discusses its synthesis from 3-hydroxypyridine, achieving an overall yield of about 40% (Wang Junming, 2013). Additionally, Xin Ju et al. (2014) developed an efficient process using recombinant ketoreductase (KRED) to synthesize (S)-N-Boc-3-hydroxypiperidine (Xin Ju et al., 2014).

Biocatalytic Production

The biocatalytic production of (S)-1-Boc-3-hydroxypiperidine has gained attention due to its potential for green chemistry and industrial scalability. Lifeng Chen et al. (2017) report the use of an NADPH-dependent reductase from Kluyveromyces marxianus for the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, demonstrating its industrial application potential (Lifeng Chen et al., 2017). Similarly, another study by Lifeng Chen et al. (2017) shows the synthesis of (S)-NBHP using a different NADPH-dependent reductase isolated from Saccharomyces cerevisiae (Lifeng Chen et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine is critical for producing pharmaceutical compounds with the desired chiral properties. Jingjing Chen et al. (2017) identified a specific carbonyl reductase from Candida parapsilosis that catalyzes the asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine (Jingjing Chen et al., 2017).

Asymmetric Reduction and Coexpression Techniques

The asymmetric reduction catalyzed by ketoreductase, coupled with glucose dehydrogenase, is a prevalent method for synthesizing (S)-1-Boc-3-hydroxypiperidine. Xinxing Gao et al. (2022) constructed recombinant strains for coexpression of ketoreductase and glucose dehydrogenase, optimizing the catalytic conditions for synthesizing (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity (Xinxing Gao et al., 2022).

Natural Product Synthesis

The 3-hydroxypiperidine moiety, a component of (S)-1-Boc-3-hydroxypiperidine, is a key element in the synthesis of natural products. M. A. Wijdeven et al. (2010) reviewed various research on the synthesis of natural products containing this scaffold, highlighting its significance in the production of bioactive compounds (M. A. Wijdeven et al., 2010).

Bioreduction and Thermostability

Research has also been conducted on improving the bioreduction process for producing (S)-N-Boc-3-hydroxypiperidine. Mengyan He et al. (2017) presented a thermostable aldo-keto reductase (AKR) that showed high activity and enantioselectivity for this process, demonstrating its industrial viability (Mengyan He et al., 2017).

Catalytic Arylation Techniques

Further research includes the development of catalytic methods for functionalizing (S)-1-Boc-3-hydroxypiperidine. Anthony Millet et al. (2015) reported on palladium-catalyzed migrative Negishi coupling for direct access to 3-aryl-N-Boc-piperidines, a significant advancement in the field of pharmaceutical synthesis (Anthony Millet et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJXHKXIOCDSEB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363881
Record name (S)-1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-hydroxypiperidine

CAS RN

143900-44-1
Record name (S)-1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (72.67 mmol) 3-hydroxypiperidine in 100 mL dry THF at 0° C. was added 10.1 mL (72.67 mmol) NEt3 and 15.86 g (72.67 mmol) di-t-butylcarbonate in 100 mL THF and the reaction allowed to warm to rt and stirred overnight. The solvent was removed under reduced pressure, the resulting residue dissolved in 300 mL CH2Cl2 and the solution extracted with H2O (2×200 mL), dried over MgSO4, filtered and rotary evaporated to yield 12.66 g (87%) of N-(t-butoxycarbonyl)-3-piperidinol as an oil which slowly solidified to a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dibenzyl dicarboxylate (10.1 g, 33.9 mmol) in tetrahydrofuran (50 ml) was added dropwise to a mixture of the 5-hydroxy-4-methyl-1H-indazole (4.17 g, 28.1 mmol) obtained in Example 402, t-butyl 3-hydroxypiperidine-1-carboxylate (5.62 g, 27.9 mmol) and tetrahydrofuran (100 ml) under ice-cooling. After 30 minutes, the mixture thus obtained was warmed up to room temperature and stirred for 16 hours. The reaction mixture was concentrated and then a 1N-aqueous sodium hydroxide solution (250 ml) was added thereto, followed by extraction with chloroform (150 ml) (three times). The organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 to 2/1) to obtain a crude product t-butyl 3-[(4-methyl-1H-indazol-5-yl)oxy]piperidine-1-carboxylate (a mixture with t-butyl 3-hydroxypiperidine-1-carboxylate, 3.46 g).
[Compound]
Name
dibenzyl dicarboxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester. To a mixture of sodium bicarbonate (403.3 g, 4.8 mol) and water (1.6 L) was added (S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid salt (3, 400.14 g, 1.2 mol) and dichloromethane (1.6 L). The mixture was stirred for 30 minutes and cooled by ice bath. To the mixture was added di-tert-butyl dicarbonate (288.1 g, 1.32 mol) portionwise in 30 minutes. The mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane (4.8 L) and H2O (4.8 L) and separated in separation funnel. The organic layer was washed with brine (2 L), dried (Na2SO4) and concentrated to give the desired product (S)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester in quantitative yield (241.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
403.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid
Quantity
400.14 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three
Quantity
288.1 g
Type
reactant
Reaction Step Four
Quantity
4.8 L
Type
solvent
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Di-t-butyl carbonate (11.9 g.) was added to a solution of 3-hydroxypiperidine (5.0 g.) in water (10 ml.) and t-butanol (5 ml.) at ambient temperature, and the mixture was stirred for 16 hr. at ambient temperature. 1,1-Dimethylethylenediamine (1.5 ml.) was added and the mixture was stirred at ambient temperature for 1 hr. The solution was poured into water (150 ml.) and extracted with diethyl ether (3×50 ml.). The diethyl ether extract was washed successively with 1 M-hydrochloric acid (50 ml.), saturated sodium carbonate solution (50 ml.) and brine (50 ml.), and then dried (MgSO4). The solvent was evaporated to give 1-t-butoxycarbonyl-3-hydroxypiperidine, which was used without further purification.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (827 mg, 6 mmol) in dioxane (12 ml) and water (6 ml) cooled to 0° C. is added 1 N NaOH (12 ml, 12 mmol) and dit-butyl carbonate (827 mg, 6 mmol) in dioxane (35 ml) and the reaction mixture is stirred at 25° C. for 1 hr. The reaction mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate, 1 N KHSO4, water and brine, dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 50% ethyl acetate in hexane) to give N-t-butoxycarbonyl-3-hydroxypiperidine (1.07 g).
Quantity
827 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
827 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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